N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide
Description
N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide (CAS: 6402-96-6) is a benzamide derivative featuring two distinct sulfur-containing substituents: a benzylsulfanylethyl group at the amide nitrogen and a 4-chlorophenylsulfanylmethyl group at the para position of the benzamide core. The compound’s structure integrates aromatic chlorophenyl and benzyl motifs linked via thioether (sulfanyl) bonds, which may confer unique physicochemical properties, such as enhanced lipophilicity or redox activity.
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNOS2/c24-21-10-12-22(13-11-21)28-17-19-6-8-20(9-7-19)23(26)25-14-15-27-16-18-4-2-1-3-5-18/h1-13H,14-17H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHDHLFVQKTSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367659 | |
| Record name | N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6402-96-6 | |
| Record name | N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzylsulfanyl Intermediate: This could involve the reaction of benzyl chloride with a thiol compound under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Amide Bond Formation: The final step might involve the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzylsulfanyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
The following analysis compares N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, biological activity, and synthesis methodologies.
Structural Analogues with Sulfur-Containing Substituents
Key Observations :
- Thioether vs. Sulfonamide : The target compound’s thioether groups contrast with sulfonamide derivatives (e.g., compound in ), which are more polar and may exhibit better aqueous solubility. Sulfonamides are also common in enzyme inhibition (e.g., carbonic anhydrase), whereas thioethers might participate in redox interactions or metal chelation .
- Heterocyclic Additions : Imidazole- and triazole-substituted benzamides () demonstrate marked biological activity due to their ability to interact with biological targets (e.g., DNA or protein kinases). The absence of a heterocycle in the target compound may limit such interactions but could reduce metabolic instability.
- Chlorophenyl Motifs : The 4-chlorophenyl group is a recurring feature in antimicrobial and anticancer agents (), suggesting that the target compound’s chlorophenyl-sulfanylmethyl group may confer similar bioactivity, albeit untested.
Pharmacological Potential
- Antimicrobial Activity : Compounds like 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () show antibacterial activity, implying that the target compound’s sulfur-rich structure might disrupt microbial membranes or enzymes.
- Anticancer Potential: The chlorophenyl moiety in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () correlates with cytotoxicity, suggesting that the target compound’s 4-chlorophenyl group could similarly interact with cancer cell targets.
Biological Activity
N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide (CAS No. 6402-96-6) is a synthetic compound characterized by its complex structure, which includes multiple aromatic and sulfur-containing moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is C23H22ClNOS2. Its structure can be visually represented as follows:
| Component | Description |
|---|---|
| Molecular Weight | 422.00 g/mol |
| Functional Groups | Benzamide, Sulfide, Aromatic Rings |
| Physical State | Solid at room temperature |
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. Research indicates that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain analogs exhibited IC50 values in the low micromolar range against human cancer cells, suggesting significant cytotoxic effects .
The proposed mechanisms underlying the antitumor activity include:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Compounds may cause cell cycle disruption, preventing cancer cells from dividing.
Antimicrobial Activity
Additionally, there are indications that this compound may possess antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has shown promising results, with some derivatives demonstrating effective inhibition of bacterial growth .
Study 1: Antitumor Efficacy
A recent study evaluated the effect of various benzamide derivatives, including this compound, on human cancer cell lines. The results indicated that:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited an IC50 value of approximately 5 µM against MCF7 cells, indicating potent antitumor activity.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against common pathogens:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
